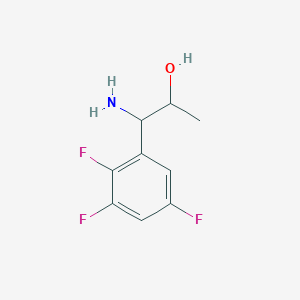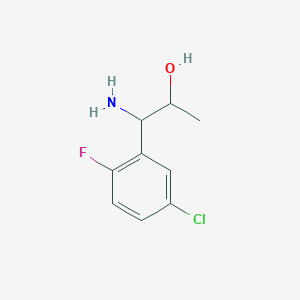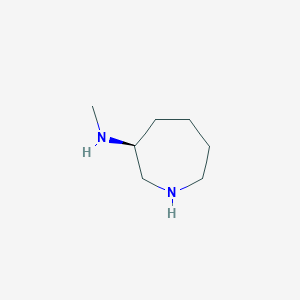
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde is a chemical compound with a complex structure that includes a cyclopropane ring, a piperazine ring, and a fluorobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a cyclopropanecarbonyl group. This step often involves the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorobenzaldehyde Moiety: The functionalized piperazine is then reacted with 4-fluorobenzaldehyde under conditions that facilitate the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoic acid.
Reduction: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly enzymes involved in DNA repair.
Medicine: Investigated as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP is a promising strategy for cancer therapy, particularly in cancers with defective DNA repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The primary mechanism of action of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde involves the inhibition of poly (ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A well-known PARP inhibitor with a similar mechanism of action.
Rucaparib: Another PARP inhibitor used in cancer therapy.
Niraparib: A PARP inhibitor with applications in the treatment of ovarian cancer.
Uniqueness
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde is unique due to its specific structural features, such as the presence of a cyclopropane ring and a fluorobenzaldehyde moiety. These features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
1830366-23-8 |
|---|---|
Formule moléculaire |
C16H17FN2O3 |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzaldehyde |
InChI |
InChI=1S/C16H17FN2O3/c17-14-4-1-11(10-20)9-13(14)16(22)19-7-5-18(6-8-19)15(21)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 |
Clé InChI |
UUEXFSBECUPXKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)


![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)

